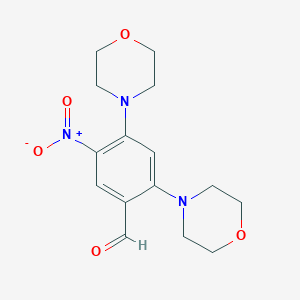
5-Nitro-2,4-di(4-morpholinyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2,4-di(4-morpholinyl)benzaldehyde is a chemical compound with the molecular formula C15H19N3O5 . It’s a derivative of benzaldehyde, which is a compound of significant interest in various fields of chemistry .
Molecular Structure Analysis
The molecular structure of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde consists of a benzaldehyde core with nitro and morpholinyl substituents . The exact structure can be found in databases like PubChem .Aplicaciones Científicas De Investigación
Formation of Heterocyclic Compounds
A study detailed the reaction of benzaldehyde, α-nitro ketone, and cyanothioacetamide in the presence of morpholine, yielding novel heterocyclic compounds. This illustrates the role of similar compounds in synthesizing heterocyclic structures with potential applications in medicinal chemistry and material science (Rodinovskaya, Chunikhin, & Shestopalov, 2002).
Crystal Phase Complex Formation
Another study focused on the formation of a stable complex with carbon tetrachloride in the crystal phase, using a derivative of the compound of interest. X-ray structural study provided insights into the intermolecular interactions, contributing to our understanding of complex formation in the solid state (Khrustalev et al., 1998).
Multicomponent Synthesis Optimization
Research into the mechanism of multicomponent reactions involving aminoazoles and 1-morpholino-2-nitroalkenes has led to optimized synthesis conditions for heterocyclic pyrimidines, showcasing the chemical's utility in facilitating and improving synthetic pathways for complex molecules (Lyapustin, Ulomsky, & Rusinov, 2020).
Analysis of Molecular Structures
Molecular structure analysis of amino and nitro derivatives of di(morpholinyl)benzene, serving as model compounds, emphasized their significance in studying the spatial structures and reactivities of polymer monomer units, indicating the chemical's importance in polymer science and engineering (Kovalevsky, Shishkin, & Ponomarev, 1998).
Propiedades
IUPAC Name |
2,4-dimorpholin-4-yl-5-nitrobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c19-11-12-9-15(18(20)21)14(17-3-7-23-8-4-17)10-13(12)16-1-5-22-6-2-16/h9-11H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVCMXBWSPHLFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2C=O)[N+](=O)[O-])N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2,4-di(4-morpholinyl)benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2,3-Bis(4-bromophenyl)quinoxalin-6-yl]oxy}aniline](/img/structure/B415043.png)
![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenyl methyl sulfide](/img/structure/B415044.png)
![4-[(1H-1,2,4-triazol-3-ylimino)methyl]benzoic acid](/img/structure/B415045.png)
![3-(2,4-dichlorophenyl)-1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B415048.png)

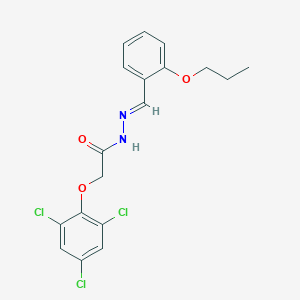
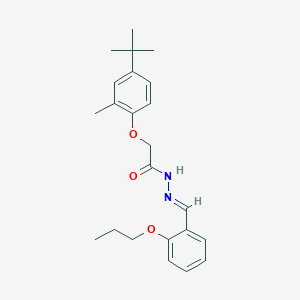

![N-(4-phenyl-1-{[2-(2-propoxybenzylidene)hydrazino]carbonyl}-1,3-butadienyl)benzamide](/img/structure/B415054.png)
![2-propoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B415060.png)
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-methoxybenzohydrazide](/img/structure/B415064.png)
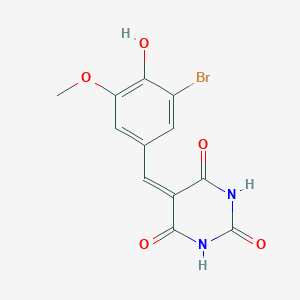
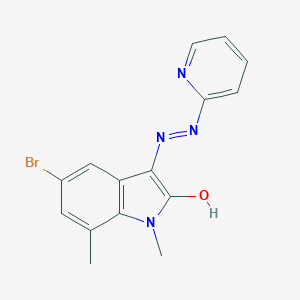
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B415071.png)